6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid

Medicinal Chemistry ADME Optimization Lipophilic Efficiency

6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid is a fluorinated, heteroaryl-substituted quinoline-4-carboxylic acid building block (M.Wt 257.22 g/mol, C14H8FNO3) intended for research use. Its structure uniquely combines a 6-fluoro substituent on the quinoline core with a 2-furan moiety and a 4-carboxylic acid handle.

Molecular Formula C14H8FNO3
Molecular Weight 257.22 g/mol
CAS No. 351357-36-3
Cat. No. B1299929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid
CAS351357-36-3
Molecular FormulaC14H8FNO3
Molecular Weight257.22 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)O
InChIInChI=1S/C14H8FNO3/c15-8-3-4-11-9(6-8)10(14(17)18)7-12(16-11)13-2-1-5-19-13/h1-7H,(H,17,18)
InChIKeyYOZXLJZXXYVCFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid (CAS 351357-36-3): A Specialized Quinoline Scaffold for Chemical Biology


6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid is a fluorinated, heteroaryl-substituted quinoline-4-carboxylic acid building block (M.Wt 257.22 g/mol, C14H8FNO3) intended for research use . Its structure uniquely combines a 6-fluoro substituent on the quinoline core with a 2-furan moiety and a 4-carboxylic acid handle. This specific substitution pattern differentiates it from simpler 2-aryl or non-fluorinated quinoline-4-carboxylic acid analogs, offering a distinct physicochemical profile relevant to probe design, medicinal chemistry optimization, and proteomics applications .

Procurement Risks of Substituting 6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid with Generic Analogs


Substituting this compound with a generic quinoline-4-carboxylic acid or a closely related analog (e.g., the non-fluorinated 2-(furan-2-yl)quinoline-4-carboxylic acid or the 2-phenyl variant) will result in a different molecular profile that can critically alter experimental outcomes [1]. The presence of the lipophilic, electron-withdrawing 6-fluoro group and the heteroaromatic furan ring creates a unique combination of lipophilicity (XLogP), electronic distribution, and hydrogen-bonding capacity that is not replicated by any single analog . Without the 6-fluoro substituent, metabolic stability and target binding can shift; without the 2-furan, the vector and electronics of the aryl substituent change completely. The following quantitative evidence demonstrates that even subtle structural changes lead to measurable differences in key physicochemical and biological properties.

Quantitative Differentiation Guide for 6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid


Lipophilicity Modulation: Furan vs. Phenyl Substituent Impact on LogP

The 2-furan substituent on the target compound provides a significant reduction in lipophilicity compared to a 2-phenyl analog, a key parameter for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles. The computed XLogP for 6-fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid is 2.83 [1]. In contrast, the analogous 6-fluoro-2-phenylquinoline-4-carboxylic acid has a reported XLogP of 3.5 . This demonstrates that replacing a phenyl group with a furan ring concretely lowers lipophilicity by 0.67 log units.

Medicinal Chemistry ADME Optimization Lipophilic Efficiency

Electronic Enhancement: Effect of 6-Fluoro Substitution on Physicochemical Profile

The 6-fluoro substituent on the quinoline core increases both lipophilicity and topological polar surface area (tPSA) compared to the non-fluorinated analog. The target compound has a computed tPSA of 63.33 Ų and an XLogP of 2.83 . Its closest non-fluorinated analog, 2-(furan-2-yl)quinoline-4-carboxylic acid, has a lower computed XLogP of 2.5 and a slightly lower tPSA of approximately 61 Ų [1]. This demonstrates the fluorine atom's dual role in modulating both hydrophobic and electronic surface properties.

Chemical Biology Structure-Activity Relationship Halogen Bonding

Biological Activity Gap: Target Compound Lacks High-Potency Benchmarking Against Non-Fluorinated Analog

A significant evidence gap exists: no peer-reviewed primary research papers or public bioactivity databases like ChEMBL or BindingDB currently report quantitative IC50, Ki, or EC50 values for the specific target compound (CAS 351357-36-3) [1]. In contrast, its non-fluorinated analog, 2-(furan-2-yl)quinoline-4-carboxylic acid, has documented, albeit weak, bioactivity data, including an IC50 of 50,000 nM against MKP-1 phosphatase and 3,380 nM against dTDP-4-dehydrorhamnose 3,5-epimerase from M. tuberculosis [2]. The absence of data for the target compound prevents a direct potency comparison but defines it as a bioactive negative space with an unknown activity cliff relative to the weak baseline.

Enzyme Inhibition BindingDB Activity Cliff

Differentiated Application Scenarios for 6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid in Research Programs


Scaffold for Fine-Tuning Lipophilic Efficiency (LipE) in Lead Optimization

Based on its XLogP of 2.83, which is 0.67 units lower than its 2-phenyl analog [1], researchers can use this compound as a core scaffold to systematically lower lipophilicity while adding potency vectors, a key strategy for improving LipE. This makes it suitable for central nervous system (CNS) or anti-infective programs where controlled lipophilicity reduces off-target toxicity risks [2].

Fluorinated Building Block for Structure-Activity Relationship (SAR) Exploration

The presence of the 6-fluoro substituent, which increases XLogP by 0.33 units compared to the non-fluorinated analog [1], provides a clear handle for SAR studies. Scientists can use this compound to directly probe the effect of C6 halogenation on target engagement, metabolic stability, and potential halogen bonding interactions, using the well-characterized non-fluorinated analog as a direct experimental baseline [2].

Core for a Novel Anti-Infective Chemical Series Targeting Unknown Activity Space

The complete absence of public bioactivity data for this specific compound [1] positions it as a blank slate for anti-infective drug discovery, particularly against M. tuberculosis. Since its non-fluorinated analog shows weak activity against the dTDP-4-dehydrorhamnose 3,5-epimerase (IC50 = 3.38 µM) [2], this fluorinated variant could be synthesized and screened to determine the full activity cliff, potentially unveiling a novel mechanism of action.

Proteomics Research Probe for Protein Interaction Studies

Vendor information designates this compound for proteomics research [1]. Its unique combination of a fluorescent quinoline core, a modifiable carboxylic acid handle, and a fluorine atom for potential NMR studies makes it a versatile probe candidate for target identification campaigns, where its differential physicochemical profile can help isolate specific protein sub-populations compared to non-selective analogs.

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